molecular formula C20H20N4O3 B7141155 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide

Cat. No.: B7141155
M. Wt: 364.4 g/mol
InChI Key: USYUFLSCFULSKD-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phthalazine core, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-27-17-9-5-4-8-16(17)24-11-10-13(12-24)21-20(26)18-14-6-2-3-7-15(14)19(25)23-22-18/h2-9,13H,10-12H2,1H3,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYUFLSCFULSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by the introduction of the phthalazine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a similar pyrrolidine ring structure, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which are known for their biological activities.

    Phthalazine derivatives: Compounds containing the phthalazine core, which are often studied for their pharmacological properties.

Uniqueness

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the methoxyphenyl group, pyrrolidine ring, and phthalazine core allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry research.

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